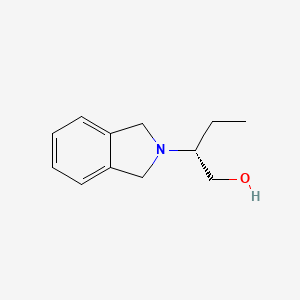

(R)-2-(Isoindolin-2-yl)butan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of isoindolinone derivatives, closely related to (R)-2-(Isoindolin-2-yl)butan-1-ol, often involves Rhodium(III)-catalyzed C-H functionalization in water, providing a green and regioselective pathway for their production (Wu, Xiaoyan, Fu, & Ma, 2018). Additionally, the synthesis can include the use of Rh(III)-catalyzed one-pot reactions of benzamides, ketones, and hydrazines for facile access to N-substituted quaternary isoindolinones (Zhang, Wang, & Cui, 2015).

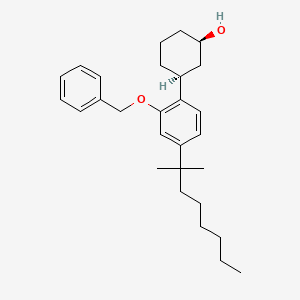

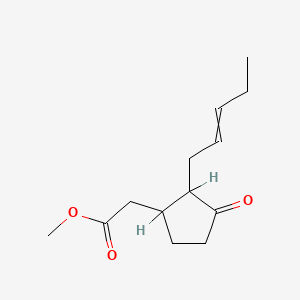

Molecular Structure Analysis

Isoindolinones, such as (R)-2-(Isoindolin-2-yl)butan-1-ol, possess a molecular structure that allows for significant versatility in synthetic chemistry. The presence of the isoindolinone core offers multiple sites for functionalization and further chemical modification, enabling the creation of a wide array of derivatives with varied biological activities and chemical properties.

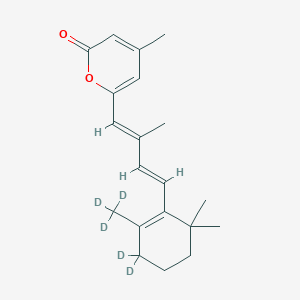

Chemical Reactions and Properties

Isoindolinones undergo a variety of chemical reactions, including nucleophilic addition and intramolecular aza-Michael reactions, to synthesize chiral fluorinated isoindolines. These reactions are highly stereoselective, allowing for the construction of isoindolines with specific configurations (Fustero, Moscardó, Sánchez-Roselló, Rodríguez, & Barrio, 2010).

Wissenschaftliche Forschungsanwendungen

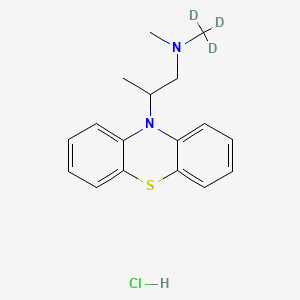

Chemoenzymatic Synthesis and Analgesic Potential

- A study designed and synthesized a novel enantiomerically enriched ethereal analog of (R)-iso-moramide, potentially serving as a powerful synthetic opiate with improved affinity and selectivity toward opioid receptors. The key step involved lipase-catalyzed kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol, leading to the creation of homochiral morpholino-alcohol, which was further transformed to produce the desired levorotatory isomer of the title product (Borowiecki, 2022).

Antituberculosis Activity

- Research focused on the synthesis of new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols with antituberculosis activity. One particular compound, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, showed high antituberculosis activity and is in the final stage of clinical trials (Omel’kov, Fedorov, & Stepanov, 2019).

Hydrogen-Bonded Complexes Study

- A study investigated the relative gas phase binding energy of diastereoisomeric complexes of R-1-phenylethanol with R- and S-butan-2-ol. It found that the homochiral species is more stable than the heterochiral complex, providing insights into hydrogen bonding dynamics in such molecular systems (Mons et al., 2000).

Molecular Self-Assembly in Solutions

- Research on the self-association of (R)-, (S)- and (RS)-butan-2-ol in carbon tetrachloride solutions revealed no distinguishable differences between the chiral and the racemic butan-2-ol in solution, both in mid-infrared and near-infrared spectra. This study contributes to the understanding of molecular interactions and self-assembly in solution (Iwahashi et al., 1999).

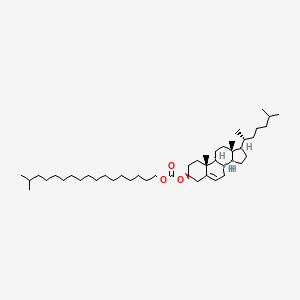

Enzymatic Esterification in Ionic Liquids

- A study reported the use of ionic liquids for the enantioselective esterification of (R,S)-2-chloropropanoic acid with butan-1-ol using Candida rugosa lipase. This approach highlights the role of water in enzymatic reactions and introduces a novel method for maintaining water activity during the reaction process (Gubicza, Nemestóthy, Fráter, & Bélafi-Bakó, 2003).

Eigenschaften

IUPAC Name |

(2R)-2-(1,3-dihydroisoindol-2-yl)butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-12(9-14)13-7-10-5-3-4-6-11(10)8-13/h3-6,12,14H,2,7-9H2,1H3/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAAQVONYOTBGB-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N1CC2=CC=CC=C2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)N1CC2=CC=CC=C2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(Isoindolin-2-yl)butan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)